molecular formula C10H8ClN3O2 B12277279 7-Chloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide

7-Chloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide

Cat. No.: B12277279
M. Wt: 237.64 g/mol
InChI Key: UAFOZDBAHCDANV-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide: is a chemical compound known for its unique structure and properties. It is derived from quinoline, a heterocyclic aromatic organic compound. The presence of a chlorine atom at the 7th position and a hydroxyl group at the 4th position on the quinoline ring, along with a carboxylic acid hydrazide group at the 3rd position, gives this compound its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide typically involves multiple steps:

    Starting Material: The synthesis begins with 7-Chloro-4-hydroxy-quinoline-3-carboxylic acid.

    Formation of Hydrazide: The carboxylic acid group is converted to its hydrazide form by reacting with hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The hydrazide group can be reduced to form amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the chlorine atom.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

7-Chloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide involves its interaction with various molecular targets:

    Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: The compound may interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4-hydroxy-quinoline-3-carboxylic acid: The parent compound without the hydrazide group.

    4-Hydroxy-2-quinolones: Compounds with similar core structures but different substituents.

Uniqueness

    Structural Features: The presence of the hydrazide group at the 3rd position distinguishes it from other quinoline derivatives.

    Biological Activity: Its unique structure contributes to its specific biological activities, making it a valuable compound for research and development.

Biological Activity

7-Chloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide is a compound derived from the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chloro group, a hydroxyl group, and a carboxylic acid moiety linked to a hydrazide. This unique combination of functional groups contributes to its biological activity.

Antiviral Activity

Research indicates that derivatives of 4-hydroxyquinoline-3-carbohydrazide exhibit significant antiviral properties, particularly against HIV. A study evaluated several synthesized compounds, revealing that certain derivatives demonstrated moderate inhibitory effects on HIV-1 replication in HeLa cells, with inhibition rates reaching up to 32% at concentrations of 100 μM .

CompoundInhibition Rate (%)Concentration (μM)
6d32100
7e28100

Anticancer Activity

The compound has also been assessed for its cytotoxic effects against various cancer cell lines. A series of studies involving different quinoline derivatives showed promising results in inhibiting cell proliferation across multiple cancer types. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) ranged from 0.69 to 22 mM against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) .

Cancer Cell LineIC50 Value (mM)
MCF-70.69
A54922

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Receptor Interaction : It may interact with specific receptors, modulating their activity and influencing cellular signaling pathways .

Study on Antiviral Properties

In a detailed investigation into the antiviral activity of synthesized quinoline derivatives, researchers found that compounds similar to this compound effectively inhibited HIV replication. The study utilized both in vitro assays and molecular docking studies to elucidate binding interactions with viral integrase, suggesting a competitive inhibition mechanism at the active site .

Study on Anticancer Efficacy

Another significant study explored the anticancer potential of various quinoline derivatives. The results indicated that compounds with structural similarities to this compound exhibited potent cytotoxicity against several human cancer cell lines. The study highlighted the importance of substituent variations in enhancing biological activity and reducing cytotoxicity towards non-cancerous cells .

Properties

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

7-chloro-4-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C10H8ClN3O2/c11-5-1-2-6-8(3-5)13-4-7(9(6)15)10(16)14-12/h1-4H,12H2,(H,13,15)(H,14,16)

InChI Key

UAFOZDBAHCDANV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C(C2=O)C(=O)NN

Origin of Product

United States

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